molecular formula C8H18BrNO4 B605434 Aminooxy-PEG3-bromide CAS No. 1895922-73-2

Aminooxy-PEG3-bromide

Cat. No. B605434
M. Wt: 272.14
InChI Key: UWCFCSQLYSKMDZ-UHFFFAOYSA-N
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Description

Aminooxy-PEG3-bromide is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Synthesis Analysis

Aminooxy-PEG3-bromide is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Molecular Structure Analysis

The molecular formula of Aminooxy-PEG3-bromide is C8H18BrNO4 . The molecular weight is 272.14 g/mol . The InChI is 1S/C8H18BrNO4/c9-1-2-11-3-4-12-5-6-13-7-8-14-10/h1-8,10H2 and the canonical SMILES is C(COCCON)OCCOCCBr .


Chemical Reactions Analysis

Aminooxy-PEG3-bromide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Physical And Chemical Properties Analysis

The molecular weight of Aminooxy-PEG3-bromide is 272.14 g/mol . The exact mass is 271.04192 g/mol . The monoisotopic mass is 271.04192 g/mol . The topological polar surface area is 62.9 Ų . The heavy atom count is 14 .

Scientific Research Applications

Overview of PEGylation and its Alternatives

Poly(ethylene glycol) (PEG), including derivatives like Aminooxy-PEG3-bromide, is a prominent component used in bioconjugation and nanomedicine, primarily aimed at improving drug efficacy and prolonging circulation time in the bloodstream. The process of attaching PEG to molecules like proteins, peptides, or nanoparticles is termed PEGylation. However, despite the benefits, PEGylation has its limitations, notably PEG's immunogenicity, leading to the development of anti-PEG antibodies in some patients. These antibodies can neutralize the therapeutic effects of PEGylated drugs, resulting in accelerated blood clearance and potential hypersensitivity. This has prompted the exploration of PEG alternatives that maintain the benefits of PEGylation without its drawbacks. The quest for PEG alternatives is ongoing, with a focus on creating polymers that offer similar benefits in drug delivery and bioconjugation but without the associated immunogenicity of PEG (Thai Thanh Hoang Thi et al., 2020).

Advances in PEGylation and Alternative Polymers

Despite the known immunogenicity issues associated with PEG, it remains a gold standard in the pharmaceutical industry, especially in the realm of drug delivery systems and improving pharmacokinetics of therapeutic agents. PEGylation has significantly advanced the field of protein and peptide therapeutics by enhancing stability, reducing immunogenicity, and improving drug delivery efficacy. However, the non-degradability and immunogenicity of PEG have prompted researchers to develop alternative polymers. These alternatives, while in early development stages, show promise in addressing the limitations of PEG, although comprehensive in vivo testing is needed to validate these materials as viable replacements (Yizhi Qi & A. Chilkoti, 2015).

PEG and its Derivatives in Nanomedicine

PEGylation has been pivotal in enhancing the efficacy of nanomedicine, particularly in drug and gene delivery. PEGylated dendrimers, for instance, have demonstrated improved solubility for hydrophobic drugs and reduced systemic cytotoxicity. PEGylation has helped mitigate the inherent toxicity concerns associated with dendrimers and has paved the way for their potential translational applications in therapeutics. The conjugation of PEG to nanocarriers like dendrimers has opened new avenues for DNA transfection, siRNA delivery, tumor targeting, and enhancing the biopharmaceutical properties of drugs (Duy Luong et al., 2016).

PEG-GO in Tissue Engineering

The field of tissue engineering has also benefited from the functionalization of materials with PEG derivatives. Graphene oxide (GO), functionalized with PEG (PEG-GO), has been recognized for its superior solubility, stability, and biocompatibility. PEG-GO has shown promise in tissue engineering, particularly in supporting the attachment, proliferation, and differentiation of stem cells. Moreover, its antibacterial efficacy adds value in minimizing implant-associated infections, showcasing the multifaceted applications of PEG derivatives in biomedical engineering and regenerative medicine (Santanu Ghosh & K. Chatterjee, 2020).

Safety And Hazards

Aminooxy-PEG3-bromide should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It should be used only in a chemical fume hood . Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn . After handling, wash thoroughly and wash contaminated clothing before reuse . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

Future Directions

The aminooxy PEG linkers, such as Aminooxy-PEG3-bromide, react with aldehydes and ketones to form stable oxime linkages . These linkages can be cleaved under acidic conditions . This suggests potential future directions in the development of new compounds and reactions.

properties

IUPAC Name

O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18BrNO4/c9-1-2-11-3-4-12-5-6-13-7-8-14-10/h1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCFCSQLYSKMDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCON)OCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501177459
Record name Hydroxylamine, O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminooxy-PEG3-bromide

CAS RN

1895922-73-2
Record name Hydroxylamine, O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1895922-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxylamine, O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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